N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide
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Overview
Description
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, a chlorophenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Carbazole Derivative: The carbazole moiety is often synthesized through a series of reactions starting from carbazole. This may involve nitration, reduction, and substitution reactions to introduce the desired functional groups.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the carbazole derivative is replaced by a hydroxypropyl group.
Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or chlorophenyl halide.
Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The carbazole moiety can undergo coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a carbonyl-containing compound, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Organic Electronics: The compound’s carbazole moiety makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE exerts its effects depends on its application:
Organic Electronics: In OLEDs, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device.
Pharmaceuticals: The sulfonamide group can interact with various biological targets, such as enzymes or receptors, to exert therapeutic effects.
Materials Science: The compound’s ability to form stable films and its electronic properties make it useful in the development of sensors and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This polymer shares the carbazole moiety and is used in similar applications, such as organic electronics.
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Another carbazole-based compound used in OLEDs and other electronic devices.
Uniqueness
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide a balance of electronic properties, chemical reactivity, and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H23ClN2O3S |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C27H23ClN2O3S/c28-20-14-16-23(17-15-20)34(32,33)30(21-8-2-1-3-9-21)19-22(31)18-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-17,22,31H,18-19H2 |
InChI Key |
SHAVBJGAKXYWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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